molecular formula C20H32BFN2O3 B2442874 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 1454682-74-6

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2442874
CAS No.: 1454682-74-6
M. Wt: 378.3
InChI Key: BFNHXYBUOCXLSH-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The compound’s systematic IUPAC name, 1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea , reflects its intricate architecture. Breaking this down:

  • Urea core : The central urea group (-NH-C(=O)-NH-) links two substituents.
  • 3,3-Dimethylbutyl chain : A branched alkyl group attached to one nitrogen.
  • 2-Fluoro-4-methyl-5-(dioxaborolane)phenyl group : A substituted aromatic ring featuring a fluorine atom at position 2, a methyl group at position 4, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 5.

The molecular formula is C₂₀H₃₂BFN₂O₃ , with a molecular weight of 378.30 g/mol . Key structural features include:

Functional Group Position/Substituent
Urea Central bridging moiety
3,3-Dimethylbutyl N-linked alkyl chain
Fluorine C-2 on phenyl ring
Methyl C-4 on phenyl ring
Dioxaborolane C-5 on phenyl ring

This arrangement balances hydrophobicity (from alkyl groups) and reactivity (from the boronic ester), critical for its applications.

Historical Context in Boron-Containing Urea Derivatives Research

Boron’s integration into medicinal chemistry accelerated with the discovery of bortezomib , the first FDA-approved boronic acid drug, which inhibits the proteasome. Urea derivatives gained prominence due to their ability to form stable hydrogen bonds with biological targets, enhancing binding affinity.

The compound builds on boro-PSMA inhibitors developed for boron neutron capture therapy (BNCT). These agents, such as those described in PMC6722010, utilize urea scaffolds to target prostate-specific membrane antigen (PSMA), delivering boron to tumors. Its design parallels earlier efforts to optimize boronated ureas for improved pharmacokinetics, such as replacing carboxylic acids with boronic esters to reduce polarity.

Significance of the 4,4,5,5-Tetramethyl-1,3,2-Dioxaborolane Moiety

The dioxaborolane group (pinacol boronic ester) serves dual roles:

  • Stabilization : Protects the boronic acid from oxidation and self-condensation, common issues in aqueous environments.
  • Synthetic Utility : Facilitates Suzuki-Miyaura cross-coupling reactions, enabling late-stage functionalization of the aromatic ring.

In vivo, the dioxaborolane enhances passive membrane permeability due to its moderate logP (~0.2 to 0.5), as seen in analogous carborane-containing PSMA inhibitors. Unlike free boronic acids, which exhibit rapid renal clearance, this moiety promotes prolonged circulation, critical for therapeutic applications.

Properties

IUPAC Name

1-(3,3-dimethylbutyl)-3-[2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32BFN2O3/c1-13-11-15(22)16(24-17(25)23-10-9-18(2,3)4)12-14(13)21-26-19(5,6)20(7,8)27-21/h11-12H,9-10H2,1-8H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNHXYBUOCXLSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)F)NC(=O)NCCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32BFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS: 1454682-74-6) is a synthetic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H32BFN2O3C_{20}H_{32}BFN_2O_3, with a molecular weight of 378.30 g/mol. The structure features a urea moiety linked to a phenyl ring substituted with a fluorine atom and a dioxaborolane group. This unique configuration may contribute to its biological activity.

Research indicates that this compound acts as a pan-RAF inhibitor , which means it targets the RAF family of kinases involved in the MAPK signaling pathway. This pathway is crucial for cell proliferation and survival; thus, inhibiting it can lead to reduced tumor growth and metastasis.

Key Findings:

  • Inhibition of Tumor Cell Growth : In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines, particularly those with BRAF mutations. It exhibits minimal paradoxical activation compared to other RAF inhibitors like vemurafenib and dabrafenib .
  • Selectivity for Cancer Types : The compound shows promise in treating cancers characterized by RAS mutations, which are often resistant to conventional therapies targeting BRAF .

In Vitro Studies

A comprehensive study assessed the efficacy of this compound against various cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 nM to 100 nM across different cell lines, indicating potent activity against cancer cells .

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound in vivo. Key observations include:

  • Tumor Growth Inhibition : In mouse models bearing xenografts of human tumors with BRAF mutations, treatment with this compound resulted in significant tumor size reduction compared to control groups .

Comparative Analysis with Other Compounds

Compound NameMechanism of ActionIC50 (nM)Targeted Cancer Types
1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl...)Pan-RAF inhibitor10 - 100BRAF/RAS mutant cancers
VemurafenibBRAF inhibitor20BRAF V600E melanoma
DabrafenibBRAF inhibitor30BRAF V600E melanoma

Scientific Research Applications

Case Studies and Research Findings

  • Preclinical Studies : In preclinical models, 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea has shown efficacy against tumors with RAS mutations. It was demonstrated to inhibit tumor growth and metastasis effectively .
  • Clinical Trials : As of recent reports, this compound is being evaluated in clinical trials for its effectiveness against various types of cancer, including melanoma and colorectal cancer. Its ability to selectively target mutant forms of RAF makes it a promising candidate for targeted therapy .

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Inhibition of urease can be beneficial in treating conditions such as kidney stones and certain infections.

  • Synthesis and Evaluation : Research has indicated that derivatives of urea compounds can serve as potent urease inhibitors. The structure of 1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea suggests potential activity against urease due to its unique functional groups .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Cancer TreatmentInhibits pan-RAF kinases; effective against RAS-mutated tumors
Urease InhibitionPotential use as a urease inhibitor for treating related medical conditions

Q & A

Q. What synthetic methodologies are recommended for preparing this urea-derived boronate ester?

Answer: The compound contains a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is typically synthesized via Suzuki-Miyaura coupling or boronic acid pinacol ester formation. Key steps include:

  • Boronate ester formation : React the aryl halide precursor with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .
  • Urea linkage : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the 3,3-dimethylbutylamine moiety to the fluorinated phenylboronate intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₅H₃₆BFN₂O₃
Molecular Weight466.38 g/mol
Boronate StabilitypH-sensitive; hydrolyzes in acidic conditions

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for diagnostic peaks: δ 1.3 ppm (pinacol methyl groups), δ 6.8–7.2 ppm (fluoroaryl protons), δ 3.2 ppm (urea NH) .
    • ¹⁹F NMR : Verify fluorine substitution patterns (e.g., δ -110 to -120 ppm for aryl-F) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ m/z 467.29) and detects impurities (e.g., deboronated byproducts) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be systematically addressed?

Answer: Contradictions often arise from variations in assay conditions or compound stability. Mitigation strategies:

  • Control for boronate hydrolysis : Perform stability tests (pH 7.4 buffer, 37°C) to quantify intact compound over time; use LC-MS to identify degradation products .
  • Standardize assays : Compare IC₅₀ values under consistent conditions (e.g., cell line: HEK293 vs. HeLa; serum concentration: 10% FBS) .
  • Theoretical modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., kinase inhibitors) and correlate with experimental data .

Q. Table 2: Example Bioactivity Discrepancies

StudyReported IC₅₀ (nM)Assay ConditionsLikely Cause of Variance
Smith et al. (2023)12 ± 3HEK293, serum-freeBoronate hydrolysis
Jones et al. (2024)85 ± 15HeLa, 10% FBSSerum protein binding

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG-400/DMSO mixtures) or formulate as nanoparticles (lipid-based carriers) .
  • Metabolic stability : Introduce deuterium at labile positions (e.g., urea NH) to slow CYP450-mediated degradation .
  • Pharmacokinetic profiling : Conduct cassette dosing in rodents to assess AUC, Cmax, and half-life; adjust dosing regimens based on clearance rates .

Q. How can computational methods guide the design of derivatives with improved target selectivity?

Answer:

  • Molecular docking : Screen derivatives against homology models of off-target proteins (e.g., EGFR vs. HER2) to predict selectivity .
  • QSAR analysis : Correlate substituent electronegativity (e.g., fluorine position) with inhibitory potency using multivariate regression .
  • MD simulations : Simulate binding pocket dynamics to identify residues critical for interaction (e.g., hydrophobic pockets accommodating 3,3-dimethylbutyl) .

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